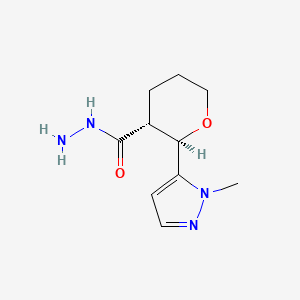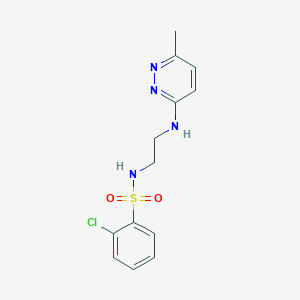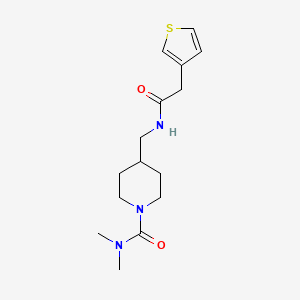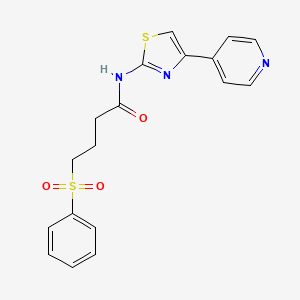
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbohydrazide, also known as MPHC, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MPHC is a hydrazide derivative that has shown promising results in scientific research, particularly in the areas of medicinal chemistry and drug discovery. In
Scientific Research Applications
Synthesis and Structural Insights
Carbohydrazides and pyrazoles serve as key intermediates in synthesizing a wide array of compounds due to their unique structural features and reactivity. For instance, Zimmermann et al. (1998) developed a new method for the preparation of N1-methyl-3-hydroxypyrazoles using 2,3-dihydropyrazolo[3,2-b]oxazoles as intermediates, showcasing the versatility of pyrazole derivatives in organic synthesis Zimmermann et al., 1998. This approach underscores the potential for synthesizing complex molecules, possibly including variants akin to the compound of interest.
Supramolecular Chemistry
Carbohydrazide derivatives are also notable for their role in constructing supramolecular structures. Saha and Datta (1981) described the coordinating properties of a pyrazole-derived carbohydrazide with Ni(II), highlighting the compound's potential in forming complex coordination polymers Saha & Datta, 1981. These findings could imply the utility of "(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbohydrazide" in developing novel materials with specific electronic or magnetic properties.
Antimicrobial Activity
Research into carbohydrazide and pyrazole derivatives has also delved into their biological applications. Al-Wahaibi et al. (2020) synthesized two N′-heteroarylidene-1-carbohydrazide derivatives exhibiting potent broad-spectrum antibacterial activity Al-Wahaibi et al., 2020. Though the primary compound was excluded from consideration in drug-related contexts, this insight reflects the potential biomedical relevance of structurally related compounds.
Material Science Applications
In material science, the coordination and supramolecular interactions of carbohydrazide derivatives can lead to the development of materials with novel properties. Abedin et al. (2005) reported an oxalic dihydrazide-based ligand forming an octanuclear [Co(II)2-Co(III)2]2 interlocked grid, an example of an inorganic [2]catenane Abedin et al., 2005. Such structures are of interest for their potential applications in molecular electronics and as components in molecular machines.
properties
IUPAC Name |
(2R,3R)-2-(2-methylpyrazol-3-yl)oxane-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-14-8(4-5-12-14)9-7(10(15)13-11)3-2-6-16-9/h4-5,7,9H,2-3,6,11H2,1H3,(H,13,15)/t7-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAKFDPDKAZIP-VXNVDRBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCCO2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCCO2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2967488.png)
![8-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2967489.png)

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide](/img/structure/B2967494.png)
![7-(4-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2967496.png)
![2-[4-(Chloromethyl)phenyl]acetonitrile](/img/structure/B2967498.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2967499.png)